molecular formula C11H22O7 B1673974 Hydroxy-PEG4-acid CAS No. 937188-59-5

Hydroxy-PEG4-acid

Cat. No.: B1673974
CAS No.: 937188-59-5
M. Wt: 266.29 g/mol
InChI Key: UQWLGZFJGVEDCQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG4-acid (CAS: 937188-59-5) is a polyethylene glycol (PEG)-based linker with a hydroxyl (-OH) terminal group and a carboxylic acid (-COOH) functional group. It is classified as a 4-unit PEG chain (PEG4) and is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C10H20O6, with a molecular weight of 236.26 g/mol .

This compound serves as a non-cleavable linker in ADCs, ensuring stable covalent bonds between antibodies and cytotoxic payloads. In PROTACs, it facilitates the formation of ternary complexes between target proteins and E3 ubiquitin ligases .

Preparation Methods

Hydrolysis of Cyanohydrin Derivatives

The hydrolysis of cyanohydrin intermediates represents a robust method for synthesizing Hydroxy-PEG4-acid. As detailed by Zhang et al., this approach begins with propargyl alcohol and bromoacetaldehyde diethyl acetal, which undergo coupling with oligoethylene glycols (OEGs) to form cyanohydrin precursors. Key steps include:

Desymmetrization and Monofunctionalization of OEGs

Linear OEGs are desymmetrized using trityl chloride, yielding monotritylated intermediates (7b–e ) with >92% efficiency without chromatographic purification. Subsequent propargylation introduces alkyne functionalities, while cyanation with acetone cyanohydrin generates cyanohydrin derivatives (12b–e ).

Acid-Catalyzed Hydrolysis

Cyanohydrins are hydrolyzed in methanolic sulfuric acid (6 M) at 70°C for 24 hours, producing α-hydroxy acids. Continuous extraction with dichloromethane removes nonionic impurities, followed by alkaline treatment (2 M NaOH) to hydrolyze methyl esters. Acidification with HCl yields pure this compound derivatives (1b–e ) as viscous liquids or solids in 40–85% yields.

Key Data:

  • Reagents: H₂SO₄ (6 M), NaOH (2 M), CH₂Cl₂
  • Yield Range: 40–85%
  • Purity: Confirmed via ¹H NMR and HRMS

Polymerization with Heterofunctional Initiators

A patent by Harris and Kozlowski describes a one-batch polymerization strategy using 4-hydroxy butyric acid salts as initiators. This method scales efficiently for industrial production:

Initiator Preparation

4-Hydroxy butyric acid sodium salt reacts with potassium in tetrahydrofuran (THF) under argon, forming a potassium alkoxide initiator.

Ethylene Oxide Polymerization

Ethylene oxide is polymerized at 50°C in THF, achieving >80% monomer conversion within 4–5 hours for polymers below 30,000 g/mol. Termination with acetic acid yields heterofunctional PEGs bearing hydroxyl and carboxylic acid groups.

Key Data:

  • Reagents: Ethylene oxide, THF, acetic acid
  • Reaction Time: 4–5 hours
  • Temperature: 50°C
  • Scale: Industrial (>1 L batches)

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Method Reagents Yield Scale Purity Analysis
Cyanohydrin Hydrolysis H₂SO₄, NaOH, CH₂Cl₂ 40–85% Laboratory ¹H NMR, HRMS
Polymerization Ethylene oxide, THF, acetic acid >80% Industrial Gel permeation chromatography

Advantages and Limitations

  • Cyanohydrin Route: Offers precise functionalization but requires multistep purification.
  • Polymerization Route: Scalable but necessitates stringent anhydrous conditions.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The polymerization method employs high-purity ethylene oxide and controlled reactor environments to minimize side reactions. Post-synthesis, ultrafiltration or dialysis removes low-molecular-weight impurities, ensuring compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide.

    Catalysts: Potassium carbonate, thioacetic acid.

Major Products:

    Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amine groups.

    Esters: Formed through the esterification of the hydroxyl group with carboxylic acids.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hydroxy-Polyethylene Glycol 4-Acid features a polyethylene glycol backbone with a hydroxyl group and a terminal carboxylic acid. This structure enhances its solubility in aqueous environments and allows for various chemical modifications. The terminal carboxylic acid can react with primary amines to form stable amide bonds, which is crucial for its role as a linker in drug delivery systems and biomolecule modifications.

Drug Delivery Systems

Hydroxy-Polyethylene Glycol 4-Acid is widely used in developing drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These systems leverage the compound's ability to enhance the solubility and stability of therapeutic agents, improving their pharmacokinetic profiles and reducing toxicity .

Biomolecule Modification

In biological research, Hydroxy-Polyethylene Glycol 4-Acid is employed to modify proteins and other biomolecules. This modification increases their solubility and stability, which is essential for various biochemical assays and therapeutic applications. The hydrophilic nature of the compound reduces aggregation, thereby enhancing the performance of biomolecules in solution .

Nanoparticle Formulation

The compound is also utilized in formulating nanoparticles for targeted drug delivery. Studies have shown that nanoparticles coated with Hydroxy-Polyethylene Glycol 4-Acid exhibit improved circulation time and reduced immunogenic responses compared to non-coated particles. These properties are critical for enhancing the efficacy of nanoparticle-based therapies .

Case Study 1: Nanoparticle Behavior

A study investigated the behavior of gold nanoparticles coated with Hydroxy-Polyethylene Glycol 4-Acid. Results indicated that these nanoparticles exhibited lower concentrations in the bloodstream and higher concentrations in urine within the first 24 hours post-injection, demonstrating effective clearance from the body while maintaining biocompatibility .

Case Study 2: Hydrogel Applications

Research on hydrogels incorporating Hydroxy-Polyethylene Glycol 4-Acid showed that these materials could effectively release non-viral vectors. The study highlighted how the physical properties of hydrogels influenced vector release rates, emphasizing the compound's role in enhancing drug delivery efficiency through controlled release mechanisms .

Mechanism of Action

The mechanism of action of Hydroxy-PEG4-acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, enhancing the overall stability and functionality of the modified molecules .

Comparison with Similar Compounds

Comparison with Similar PEG-Based Linkers

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Hydroxy-PEG4-acid and analogous PEG linkers:

Compound PEG Units Terminal Groups Cleavability Primary Applications Purity CAS Number
This compound 4 -OH, -COOH Non-cleavable ADCs, PROTACs >98% 937188-59-5
Hydroxy-PEG10-acid 10 -OH, -COOH Non-cleavable PROTACs >98% N/A
HyNic-PEG3-N3 3 Hydrazinonicotinamide, Azide Cleavable ADCs (radiolabeling) >98% N/A
Propargyl-PEG4-NHS ester 4 Propargyl, NHS ester Cleavable Bioconjugation (amine coupling) >98% HY-126516
m-PEG4-acid 4 Methoxy (-OCH3), -COOH Non-cleavable Solubility enhancement >96% 67319-28-2

Key Observations :

  • PEG Chain Length : this compound’s shorter 4-unit PEG chain offers reduced steric hindrance compared to Hydroxy-PEG10-acid, making it preferable for applications requiring compact molecular architectures .
  • Terminal Groups : Unlike Propargyl-PEG4-NHS ester (amine-reactive) or HyNic-PEG3-N3 (click chemistry-compatible), this compound’s hydroxyl and carboxylic acid groups enable dual functionalization strategies, such as sequential esterification and amidation .
  • Cleavability: this compound’s non-cleavable nature ensures payload retention in ADCs until cellular internalization, whereas HyNic-PEG3-N3’s cleavable bond allows for controlled drug release in reducing environments .

Solubility and Stability :

  • This compound exhibits moderate aqueous solubility due to its PEG backbone, but its performance is inferior to m-PEG4-acid, which has a terminal methoxy group enhancing hydrophilicity .
  • In contrast, Hydroxy-PEG10-acid’s longer PEG chain provides superior solubility but may compromise target binding efficiency in PROTACs due to increased flexibility .

Conjugation Efficiency :

  • Propargyl-PEG4-NHS ester demonstrates higher reactivity toward primary amines (e.g., lysine residues) compared to this compound, which requires activation (e.g., EDC/NHS) for coupling .
  • This compound’s carboxylic acid group enables direct conjugation to antibodies via carbodiimide chemistry, simplifying ADC synthesis workflows .

Research Findings and Case Studies

  • ADC Development : In a study using this compound-linked ⁹⁹mTc-3PRGD2 for esophageal cancer imaging, the compound demonstrated rapid blood clearance (90% within 60 minutes) and high tumor-to-background ratios (T/N = 19.65 at 4 hours), outperforming shorter PEG linkers in stability .
  • PROTAC Applications : this compound’s rigidity and size were critical in optimizing the degradation of BRD4 by PROTACs, achieving DC₅₀ values <10 nM in leukemia cell lines .

Biological Activity

Hydroxy-PEG4-acid, a polyethylene glycol (PEG) derivative, has garnered attention for its diverse biological activities and applications in drug delivery, bioconjugation, and therapeutic formulations. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various applications, and safety profiles based on recent research findings.

Overview of this compound

This compound is characterized by its hydroxyl group and terminal carboxylic acid, which facilitate its reactivity and solubility in biological systems. The structure allows for site-specific conjugation with therapeutic agents, enhancing their pharmacokinetic properties while minimizing immunogenicity.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Enhanced Solubility : The PEG moiety significantly increases the solubility of hydrophobic drugs, allowing for better bioavailability.
  • Reduced Immunogenicity : PEGylation can shield therapeutic proteins from immune recognition, thus prolonging their circulation time in the bloodstream.
  • Targeted Delivery : The ability to conjugate this compound with targeting ligands enables selective delivery to specific tissues or cells.

Efficacy in Therapeutic Applications

Recent studies have demonstrated the efficacy of this compound in various therapeutic contexts:

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of PEGylated antimicrobial peptides (AMPs) using this compound as a conjugate. The results indicated that PEGylation significantly enhanced the stability and activity of AMPs against bacterial strains such as Escherichia coli. The hemolytic activity of these conjugates was markedly lower compared to their non-PEGylated counterparts, suggesting a safer profile for therapeutic use .

2. Drug Delivery Systems

This compound has been employed in developing drug delivery systems for anticancer agents. A formulation using this compound demonstrated improved pharmacokinetics and reduced systemic toxicity in preclinical models. The study reported a significant increase in tumor accumulation due to the enhanced permeability and retention effect associated with PEGylated drugs .

Case Study 1: PEGylated Interferon Lambda

In a clinical trial involving PEGylated interferon lambda (PEG-IFN-λ), it was observed that the drug exhibited no inflammatory side effects while maintaining broad-spectrum antiviral activity both in vitro and in vivo. This compound played a crucial role in enhancing the stability and efficacy of this therapeutic agent .

Case Study 2: Antiviral Applications

Research highlighted the potential of this compound in antiviral applications, particularly against viral infections such as HSV-1 and HSV-2. The compound’s ability to enhance the solubility and stability of antiviral agents led to improved therapeutic outcomes in infected cell models .

Safety Profile

The safety assessment of this compound indicates a favorable profile at therapeutic doses. Toxicological studies have shown that while high doses may lead to adverse effects such as respiratory issues or organ congestion, these effects are dose-dependent and typically observed at levels exceeding recommended therapeutic concentrations .

Parameter Observation
LD501.5 g/kg (males), 1.2 g/kg (females)
Hemolytic ActivitySignificantly reduced post-PEGylation
Organ CongestionObserved at high doses (>1 g/kg)

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for Hydroxy-PEG4-acid?

  • Methodological Answer : Begin by optimizing reaction conditions (e.g., solvent purity, temperature, catalyst ratio) using controlled stepwise PEGylation. Validate each intermediate via 1H^1H-NMR and HPLC to confirm structural integrity. Document deviations such as incomplete esterification or hydrolysis side reactions. For purity assessment, combine MALDI-TOF mass spectrometry with GPC to quantify PEG chain length distribution .

Q. What are the critical parameters for characterizing this compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conduct phase-solubility studies at varying pH (2–12) and temperatures (4–60°C). Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. For organic solvents (e.g., DCM, THF), measure solubility gravimetrically after solvent evaporation. Compare results with PEG4 analogs to identify trends in hydrophilicity .

Q. How to standardize this compound’s conjugation efficiency in bioconjugation experiments?

  • Methodological Answer : Use NHS ester activation at the terminal carboxylic acid group. Monitor reaction kinetics via UV-Vis spectroscopy (e.g., disappearance of NHS peak at 260 nm). Optimize molar ratios (e.g., 1:1.5 for PEG:protein) to minimize unreacted PEG. Validate conjugation yield using SDS-PAGE or SEC-HPLC .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported stability under oxidative conditions?

  • Methodological Answer : Replicate conflicting studies under controlled oxidative environments (e.g., H2O2H_2O_2, ROS-generating systems). Use LC-MS to identify degradation products (e.g., PEG chain cleavage or acid group oxidation). Analyze discrepancies by comparing buffer composition (e.g., metal ion chelators like EDTA may suppress Fenton reactions) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement rigorous QC protocols:

  • Pre-synthesis : Certify starting materials (e.g., PEG diol purity via FTIR).
  • In-process : Track reaction progress with inline FTIR or Raman spectroscopy.
  • Post-synthesis : Use orthogonal methods (e.g., 13C^{13}C-NMR for end-group analysis, ICP-MS for residual catalyst quantification). Statistical process control (SPC) charts can identify outlier batches .

Q. How to evaluate this compound’s impact on protein pharmacokinetics when conflicting in vivo data exist?

  • Methodological Answer : Design a meta-analysis of published PK studies. Control variables:

  • Molecular weight : Ensure PEG4 (≈238 Da) is consistent across studies.
  • Conjugation site : Compare N-terminal vs. lysine-linked PEGylation.
  • Animal model : Account for species-specific clearance mechanisms (e.g., rodent vs. primate PEG immunogenicity). Use nonlinear mixed-effects modeling (NLME) to quantify variability sources .

Q. What advanced analytical techniques differentiate this compound from structurally similar PEGylated impurities?

  • Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) with ion mobility separation to resolve PEG isomers. For trace impurities, use 2D-LC (SEC + reversed-phase) coupled with charged aerosol detection (CAD). Assign structures via tandem MS/MS fragmentation patterns .

Q. Data Analysis & Contradiction Management

Q. How to address discrepancies in this compound’s cytotoxicity across cell lines?

  • Methodological Answer : Perform comparative cytotoxicity assays (e.g., MTT, LDH release) using standardized cell culture conditions (e.g., serum-free vs. serum-containing media). Correlate findings with PEG uptake mechanisms (e.g., endocytosis efficiency) via confocal microscopy with fluorescently labeled PEG. Apply ANOVA to identify cell line-specific toxicity thresholds .

Q. What statistical approaches validate this compound’s role in reducing immunogenicity when preclinical data are inconclusive?

  • Methodological Answer : Use Bayesian meta-analysis to pool data from small-sample studies. Incorporate covariates like PEGylation density and antibody isotype. Validate with in vitro T-cell activation assays (e.g., ELISpot for IFN-γ) to resolve mechanistic uncertainties .

Q. Tables for Key Data Comparison

Parameter Standard Protocol Common Pitfalls Validation Method
PEG Chain Length DistributionGPC with RI detectionBroad peaks due to polydispersityMALDI-TOF mass spectrometry
Conjugation EfficiencyNHS ester activation + UV-Vis monitoringHydrolysis of active ester in aqueous buffersSEC-HPLC with UV/Vis detection
Residual CatalystICP-MS (detection limit: 0.1 ppm)Contamination from reaction vesselsBlank sample controls

Properties

IUPAC Name

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLGZFJGVEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 5
Reactant of Route 5
Hydroxy-PEG4-acid
Reactant of Route 6
Hydroxy-PEG4-acid

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